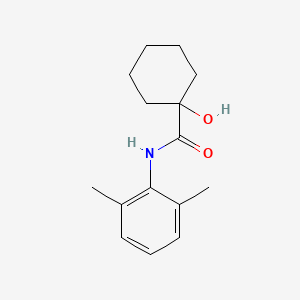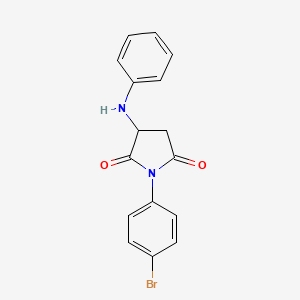![molecular formula C16H20ClN3O3 B5190926 1-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5190926.png)
1-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a pyrrolidinedione derivative and belongs to the class of compounds known as antipsychotics.
Wirkmechanismus
CPP acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also has affinity for other receptors such as alpha-1 adrenergic and histamine H1 receptors. The exact mechanism of action of CPP is not fully understood, but it is believed to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. CPP has also been shown to decrease the levels of stress hormones such as corticosterone and adrenocorticotropic hormone (ACTH).
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments. It is easy to synthesize and has a high purity level. CPP can also be administered orally or intraperitoneally, making it easy to use in animal studies. However, CPP also has some limitations. It has a short half-life and may require frequent dosing in animal studies. CPP can also have off-target effects on other receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
CPP has shown promising results in animal studies, and future research should focus on its potential therapeutic applications in humans. Further studies are needed to investigate the optimal dosing and administration methods of CPP. Future research should also focus on the potential side effects and long-term effects of CPP on human health. Additionally, the use of CPP in combination with other drugs should be investigated to determine its potential synergistic effects.
Synthesemethoden
CPP can be synthesized through various methods. One of the most common methods is the reaction of 4-chlorophenylacetic acid with 1-(2-hydroxyethyl)piperazine to form the intermediate compound, which is then reacted with maleic anhydride to obtain CPP. Other methods include the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. CPP has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c17-12-1-3-13(4-2-12)20-15(22)11-14(16(20)23)19-7-5-18(6-8-19)9-10-21/h1-4,14,21H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZIWLKMMLUOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5190843.png)
![2-chloro-N-[2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5190851.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate](/img/structure/B5190855.png)
![3-{2-[3-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-benzoxazol-2(3H)-one trifluoroacetate](/img/structure/B5190861.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5190868.png)


![4-[(mesitylsulfonyl)amino]butanoic acid](/img/structure/B5190900.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5190908.png)


![N-[5-(aminosulfonyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B5190930.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5190943.png)
